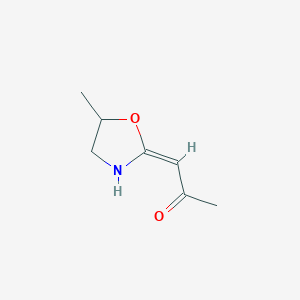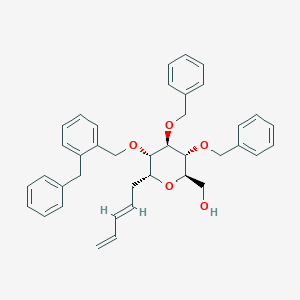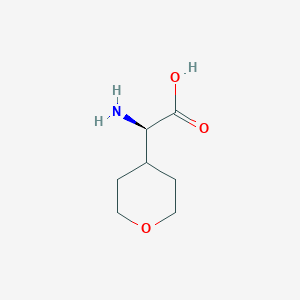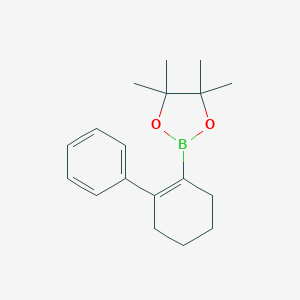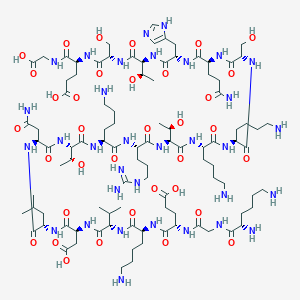
Glycine, L-lysylglycyl-L-alpha-glutamyl-L-lysyl-L-valyl-L-alpha-aspartyl-L-leucyl-L-asparaginyl-L-threonyl-L-lysyl-L-arginyl-L-threonyl-L-lysyl-L-lysyl-L-seryl-L-glutaminyl-L-histidyl-L-threonyl-L-seryl-L-alpha-glutamyl-
描述
The peptide is a complex molecule composed of a sequence of amino acids. Each amino acid in the sequence contributes to the overall properties and functions of the peptide. The amino acids mentioned, such as glycine, lysine, arginine, and others, are known to play critical roles in various biological processes. For instance, glycine is the simplest amino acid and is involved in the synthesis of proteins, while lysine is essential for protein synthesis, enzyme production, and immune function . Arginine is a precursor for the synthesis of nitric oxide, a critical molecule in vasodilation and immune responses .
Synthesis Analysis
The synthesis of peptides is a complex process that can be achieved through various methods, including solid-phase peptide synthesis or recombinant DNA technology. The specific synthesis method for the peptide is not detailed in the provided papers, but the amino acids that compose it can be synthesized or extracted from natural sources. For example, the biosynthesis of amino acids like glutamate, aspartate, and alanine involves intermediates from central metabolism, such as the citric acid cycle .
Molecular Structure Analysis
The molecular structure of a peptide is determined by the sequence of amino acids and their interactions. The peptide bond formation between amino acids leads to a primary structure, while hydrogen bonding and other interactions lead to secondary, tertiary, and quaternary structures. The carbon-13 nuclear magnetic resonance (NMR) study of pentapeptides containing amino acids like serine, threonine, aspartic acid, and glutamic acid provides insights into the effects of these amino acids on the chemical shifts of the flanking glycine residues .
Chemical Reactions Analysis
Amino acids can undergo various chemical reactions, including deamination, transamination, and decarboxylation. The thermal reaction kinetics of amino acids like glycine, serine, and threonine have been studied, showing that they can produce different products upon pyrolysis, such as methylamine from glycine and ethanolamine from serine . Additionally, the presence of glucose can affect the reaction kinetics of amino acids like alanine .
Physical and Chemical Properties Analysis
The physical and chemical properties of amino acids and peptides are influenced by their side chains and the overall molecular structure. For instance, the amino acid composition of proteins like glutenins and gliadins affects their properties, with glutenin having higher proportions of lysine, glycine, and arginine, which are also present in the peptide . The molybdenum(VI) peroxo α-amino acid complexes study provides insights into the coordination chemistry of amino acids like glycine, valine, and leucine, which can influence the stability and reactivity of the peptide .
安全和危害
The safety and potential hazards associated with a peptide depend on its specific properties. Some peptides are harmless, while others can be toxic or allergenic.
未来方向
The study of peptides is a vibrant field with many potential future directions. These include the development of peptide-based drugs, the use of peptides in biomaterials, and the exploration of novel peptide structures and functions.
属性
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-carboxy-1-(carboxymethylamino)-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C98H171N33O35/c1-47(2)37-62(122-89(158)65(40-73(144)145)125-94(163)75(48(3)4)128-86(155)57(23-12-17-35-103)116-84(153)60(27-30-72(142)143)114-70(139)42-111-79(148)53(104)19-8-13-31-99)88(157)124-64(39-69(106)138)91(160)131-77(50(6)135)96(165)121-56(22-11-16-34-102)82(151)117-58(24-18-36-110-98(107)108)87(156)129-76(49(5)134)95(164)120-55(21-10-15-33-101)81(150)115-54(20-9-14-32-100)83(152)126-66(44-132)92(161)119-61(25-28-68(105)137)85(154)123-63(38-52-41-109-46-113-52)90(159)130-78(51(7)136)97(166)127-67(45-133)93(162)118-59(26-29-71(140)141)80(149)112-43-74(146)147/h41,46-51,53-67,75-78,132-136H,8-40,42-45,99-104H2,1-7H3,(H2,105,137)(H2,106,138)(H,109,113)(H,111,148)(H,112,149)(H,114,139)(H,115,150)(H,116,153)(H,117,151)(H,118,162)(H,119,161)(H,120,164)(H,121,165)(H,122,158)(H,123,154)(H,124,157)(H,125,163)(H,126,152)(H,127,166)(H,128,155)(H,129,156)(H,130,159)(H,131,160)(H,140,141)(H,142,143)(H,144,145)(H,146,147)(H4,107,108,110)/t49-,50-,51-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,75+,76+,77+,78+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUGAEZRAILLIQ-MQLQSYESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C98H171N33O35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2371.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine, L-lysylglycyl-L-alpha-glutamyl-L-lysyl-L-valyl-L-alpha-aspartyl-L-leucyl-L-asparaginyl-L-threonyl-L-lysyl-L-arginyl-L-threonyl-L-lysyl-L-lysyl-L-seryl-L-glutaminyl-L-histidyl-L-threonyl-L-seryl-L-alpha-glutamyl- | |
CAS RN |
137593-46-5 | |
| Record name | Toxic shock syndrome toxin-1 (58-78) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137593465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 137593-46-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



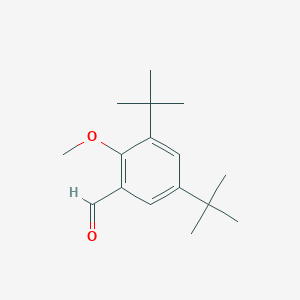

![4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile](/img/structure/B152262.png)


